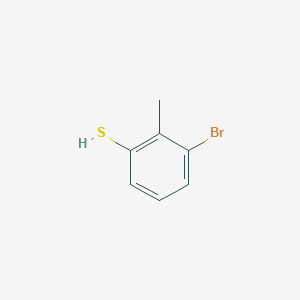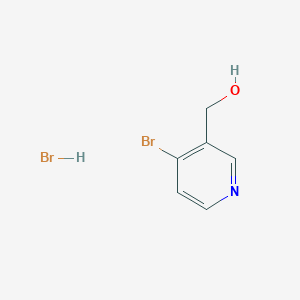
Bromuro de 4-bromo-3-piridinmetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-pyridinemethanol hydrobromide, also known as 4-Bromo-3-pyridinemethanol, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used in a number of laboratory experiments in order to investigate its properties and potential uses.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Bromuro de 4-bromo-3-piridinmetanol: es un intermedio valioso en la síntesis orgánica. Su átomo de bromo y su anillo de piridina lo convierten en un reactivo versátil para la construcción de moléculas orgánicas complejas. Es particularmente útil en la síntesis de compuestos heterocíclicos, que son prevalentes en muchos productos farmacéuticos .
Química Medicinal
En química medicinal, este compuesto sirve como bloque de construcción para el desarrollo de nuevos fármacos. Su motivo estructural se encuentra en muchas moléculas biológicamente activas, lo que lo convierte en un componente esencial en los procesos de diseño y descubrimiento de fármacos .
Ciencia de Materiales
La porción de piridina de This compound puede interactuar con varios materiales, lo que podría conducir al desarrollo de nuevos materiales con propiedades únicas. Los investigadores en ciencia de materiales pueden explorar sus aplicaciones en la creación de nuevos polímeros o recubrimientos .
Educación Química
Este compuesto se puede utilizar en entornos educativos para enseñar conceptos avanzados de química orgánica. Sus reacciones pueden demostrar principios clave como la sustitución nucleofílica y la sustitución aromática electrofílica, proporcionando experiencia práctica a los estudiantes .
Química Analítica
This compound: se puede emplear como un estándar o reactivo en métodos analíticos. Su estructura y propiedades bien definidas permiten su uso en curvas de calibración y análisis cuantitativo .
Química Agrícola
La estructura de piridina bromada es similar a ciertos herbicidas y pesticidas. Por lo tanto, este compuesto podría utilizarse en la síntesis de nuevos agroquímicos destinados a mejorar la protección de los cultivos y el rendimiento .
Ciencia Ambiental
Los investigadores podrían investigar el destino ambiental de This compound o sus derivados, estudiando sus productos de descomposición y su impacto en los ecosistemas. Esto es crucial para evaluar la seguridad y los riesgos ambientales de los nuevos productos químicos .
Catálisis
Debido a su átomo de bromo reactivo, este compuesto podría explorarse como catalizador o precursor de catalizador en varias reacciones químicas, potencialmente mejorando las tasas de reacción o la selectividad .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that it is a key intermediate in the synthesis of rupatadine , which is known to target histamine and platelet-activating factor (PAF) receptors .
Mode of Action
If we consider its role in the synthesis of rupatadine, it can be inferred that it may interact with histamine and paf receptors, leading to the alleviation of allergy symptoms .
Biochemical Pathways
Given its role in the synthesis of rupatadine, it may be involved in the histamine and paf signaling pathways .
Result of Action
Considering its role in the synthesis of rupatadine, it may contribute to the reduction of allergy symptoms .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-pyridinemethanol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 4-Bromo-3-pyridinemethanol hydrobromide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, 4-Bromo-3-pyridinemethanol hydrobromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-pyridinemethanol hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-pyridinemethanol hydrobromide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-pyridinemethanol hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. High doses of 4-Bromo-3-pyridinemethanol hydrobromide can lead to toxicity, manifesting as organ damage, altered physiological functions, or even mortality .
Metabolic Pathways
4-Bromo-3-pyridinemethanol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic fluxes and metabolite levels, potentially leading to changes in the overall metabolic state of the organism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects .
Transport and Distribution
The transport and distribution of 4-Bromo-3-pyridinemethanol hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 4-Bromo-3-pyridinemethanol hydrobromide can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 4-Bromo-3-pyridinemethanol hydrobromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of 4-Bromo-3-pyridinemethanol hydrobromide is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
(4-bromopyridin-3-yl)methanol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMZVNVPHSRWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


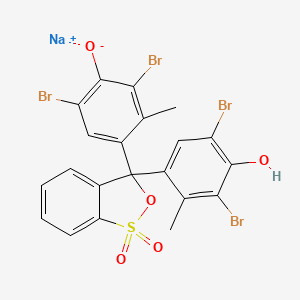
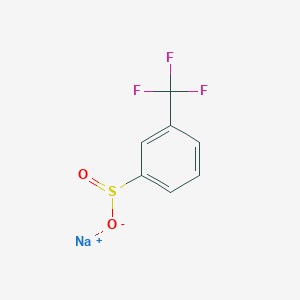
![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)
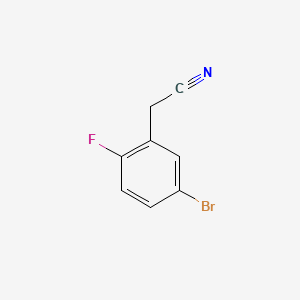
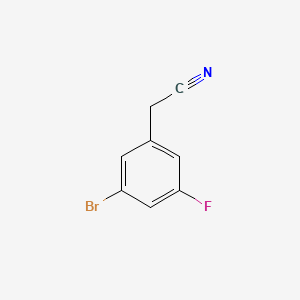
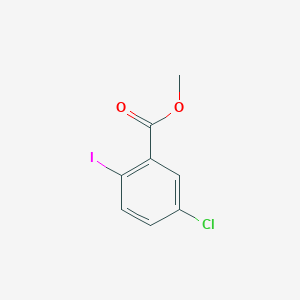


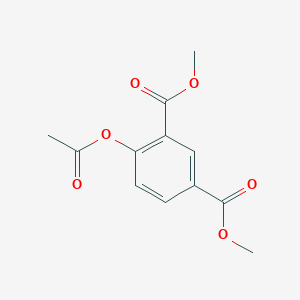
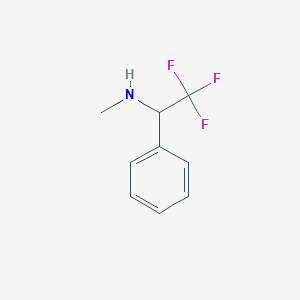
![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
